Hypoglycemic Potency Comparison: AH 9 vs. Phenformin and Gliclazide in Normal Mice
At equimolar oral doses (0.3 mmol/kg po), AH 9 demonstrated superior hypoglycemic potency compared to the biguanide phenformin and the sulfonylurea gliclazide (diamicron) in normal mice [1]. The study assessed blood glucose lowering effects under equivalent molar dosing conditions, establishing a clear rank order of acute efficacy favoring AH 9 over these two established clinical comparators.
| Evidence Dimension | Hypoglycemic potency in normal mice |
|---|---|
| Target Compound Data | AH 9, 0.3 mmol/kg po (equimolar dose) |
| Comparator Or Baseline | Phenformin (0.3 mmol/kg po) and Gliclazide (0.3 mmol/kg po) |
| Quantified Difference | AH 9 > phenformin; AH 9 > gliclazide (rank order of potency established under equimolar conditions) |
| Conditions | Normal mice, oral administration (po), equimolar dose comparison (0.3 mmol/kg) |
Why This Matters
Researchers selecting AH 9 for in vivo diabetic models gain a compound with demonstrated greater potency than two reference standards at equimolar dosing, enabling more pronounced glucose-lowering effects at comparable molar exposure.
- [1] Jiang, Z., & Xie, M. (1993). The hypoglycemic effect of AH-9. Acta Academiae Medicinae Sinicae, 15(4), 235-241. PMID: 7804530. Data also indexed in CureHunter summary. View Source
